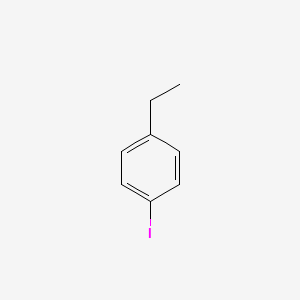

1-Etil-4-yodobenceno

Descripción general

Descripción

1-Ethyl-4-iodobenzene is a chemical compound with an aromatic ring that is used as a starting material for the synthesis of other compounds .

Synthesis Analysis

1-Ethyl-4-iodobenzene can be synthesized using iodine in acetonitrile at 40℃ for 1.5 hours . Another method involves the use of triethylsilane and indium (III) bromide in chloroform at 60℃ for 1 hour .Molecular Structure Analysis

The molecular formula of 1-Ethyl-4-iodobenzene is C8H9I . It has an aromatic ring with an ethyl group and an iodine atom attached to it .Chemical Reactions Analysis

1-Ethyl-4-iodobenzene is mainly used in cross-coupling reactions, such as the Suzuki reaction . It can be used to link two molecules together to form a new molecule .Physical And Chemical Properties Analysis

1-Ethyl-4-iodobenzene is a colorless to yellow to red-brown to brown liquid . It has a molecular weight of 232.06 . The compound is insoluble and sinks in water .Aplicaciones Científicas De Investigación

Síntesis orgánica

El 1-Etil-4-yodobenceno es un compuesto orgánico que se utiliza a menudo en la síntesis orgánica . Es un líquido transparente, incoloro a amarillo a marrón con un índice de refracción de 1.5890-1.5930 a 20 °C .

Procesos de acoplamiento catalizados por metales

El yodobenceno, un compuesto similar al this compound, es útil como sustrato en procesos de acoplamiento catalizados por metales como la reacción de Heck y el acoplamiento de Sonogashira . En el curso de estas reacciones, el yodobenceno pasa por una adición oxidativa .

Síntesis de bifenilo y estilbeno

El yodobenceno se puede usar como material de partida para la síntesis de bifenilo y estilbeno . Esto sugiere que el this compound podría utilizarse potencialmente de forma similar.

Síntesis de 3-Aril-1,2,4-triazolo[4,3-a]piridinas

El this compound podría utilizarse potencialmente en la síntesis de 3-aril-1,2,4-triazolo[4,3-a]piridinas . Esta estrategia eficiente proporciona una ruta para la síntesis de estos compuestos en agua, lo que elimina la necesidad de utilizar disolventes orgánicos volátiles costosos e inseguros .

Investigación farmacocinética

Las propiedades fisicoquímicas del this compound, como su lipofilicidad y solubilidad en agua, lo convierten en un posible candidato para la investigación farmacocinética . Tiene un Log Po/w (iLOGP) calculado de 2.45, lo que sugiere que tiene una lipofilicidad moderada .

Investigación de seguridad

El this compound también se utiliza en la investigación de seguridad. Sus datos de seguridad, como sus frases de riesgo y frases de precaución, se estudian para garantizar una manipulación y uso seguros .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that iodobenzene derivatives are often used as substrates in metal-catalyzed coupling processes .

Mode of Action

The mode of action of 1-Ethyl-4-iodobenzene is likely to involve its interaction with these metal catalysts in coupling reactions. These reactions are facilitated by the oxidative addition of iodobenzene .

Biochemical Pathways

It is known that iodobenzene derivatives can participate in various organic reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, depending on the specific reaction conditions and the presence of other reactants.

Pharmacokinetics

It is known that 1-ethyl-4-iodobenzene can be analyzed using reverse phase high-performance liquid chromatography (hplc), which suggests that it has certain properties that allow it to be separated and detected in this manner .

Result of Action

The molecular and cellular effects of 1-Ethyl-4-iodobenzene’s action would depend on the specific reactions it is involved in. As a substrate in metal-catalyzed coupling reactions, it could contribute to the formation of various organic compounds .

Propiedades

IUPAC Name |

1-ethyl-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLSRHZMXAYDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179954 | |

| Record name | 1-Ethyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25309-64-2 | |

| Record name | 1-Ethyl-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25309-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025309642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

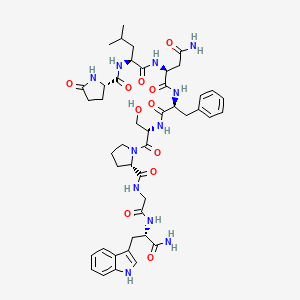

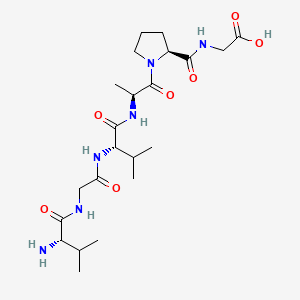

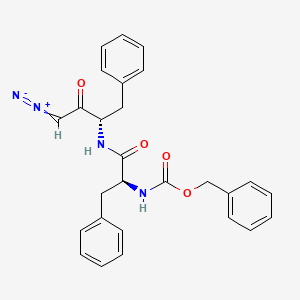

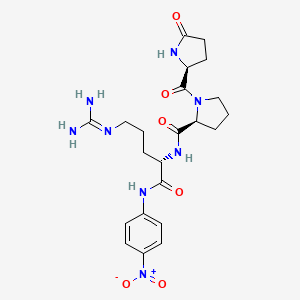

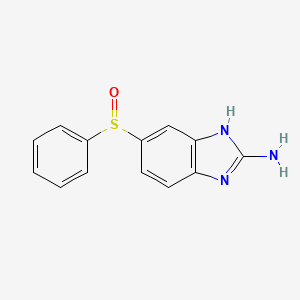

Feasible Synthetic Routes

Q & A

Q1: How does 1-ethyl-4-iodobenzene influence the formation of heterodimeric capsules from cavitands 1a and 2a?

A1: Research indicates that 1-ethyl-4-iodobenzene acts as a guest molecule, promoting the formation of a heterodimeric capsule composed of tetracarboxyl-cavitand (1a) and tetra(3-pyridyl)-cavitand (2a) []. This assembly process is driven by a combination of factors:

- Hydrogen Bonding: The primary interaction holding the cavitand units (1a and 2a) together are four intermolecular CO₂H...N hydrogen bonds, forming a rim-to-rim arrangement. []

- CH-halogen Interactions: The iodine atom in 1-ethyl-4-iodobenzene interacts favorably with the inner protons of the methylene bridges (-O-H(out)CH(in)-O-) on the rims of the cavitands. These CH-halogen interactions contribute to the selective encapsulation of the guest molecule. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione](/img/structure/B1345618.png)

![1H-1,2,3-Triazolo[4,5-b]pyridine](/img/structure/B1345621.png)